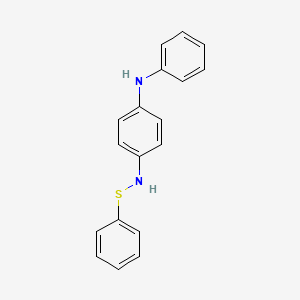
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine is an organic compound with the molecular formula C18H16N2S. This compound is a derivative of aniline and is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a benzene-1,4-diamine core. It is a white crystalline solid that can darken upon exposure to air due to oxidation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine typically involves the reaction of 4-nitrochlorobenzene with ammonia to form 4-nitroaniline, which is then hydrogenated to produce the desired compound . Another method involves the conversion of aniline to diphenyltriazine, followed by acid-catalysis to form 4-aminoazobenzene, which is then hydrogenated .
Industrial Production Methods
Industrial production of this compound often follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.
化学反应分析
Types of Reactions
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Sodium hydroxide (NaOH) and other strong bases are often used under high-temperature conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N1-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine involves the donation of the nitrogen’s lone pair into the ring system, increasing the electron density around the ring. This makes the ring more reactive and reduces the availability of the lone pair on the nitrogen for other reactions . The compound can interact with various molecular targets and pathways, depending on its specific application.
相似化合物的比较
Similar Compounds
N-Isopropyl-N’-phenyl-1,4-phenylenediamine: Commonly used as an antiozonant in rubbers.
p-Phenylenediamine: Used in hair dyes and as a precursor to aramid plastics and fibers.
1,4-Benzenediamine, N-phenyl-: Known for its use in various industrial applications.
Uniqueness
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine is unique due to the presence of both phenyl and phenylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
属性
CAS 编号 |
88047-04-5 |
|---|---|
分子式 |
C18H16N2S |
分子量 |
292.4 g/mol |
IUPAC 名称 |
1-N-phenyl-4-N-phenylsulfanylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H16N2S/c1-3-7-15(8-4-1)19-16-11-13-17(14-12-16)20-21-18-9-5-2-6-10-18/h1-14,19-20H |
InChI 键 |
HOJRLNYLWJVREN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NSC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methoxy-7-methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14381153.png)
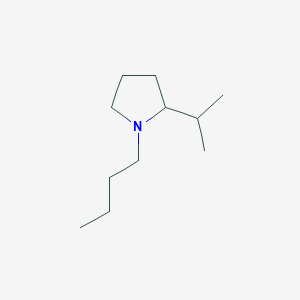
![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)
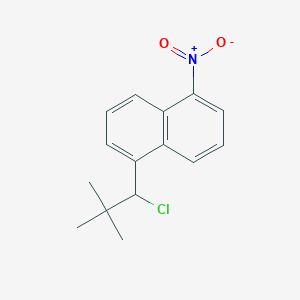
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
![N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14381189.png)
![2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381191.png)

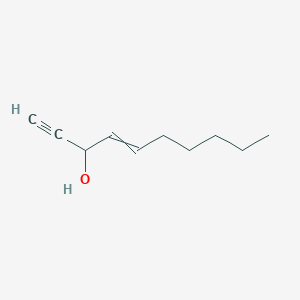
![[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B14381200.png)
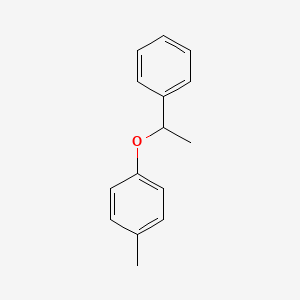
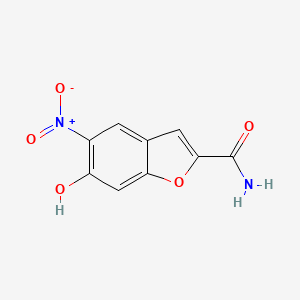
![5-Methyl-4-phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14381224.png)
